3-Chloro-5-fluorobenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate
CAS No.:
Cat. No.: VC16545339
Molecular Formula: C22H21ClFN3O5
Molecular Weight: 461.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H21ClFN3O5 |
|---|---|
| Molecular Weight | 461.9 g/mol |
| IUPAC Name | (3-chloro-5-fluorophenyl)methyl 4-[3-oxo-3-(2-oxo-3H-1,3-benzoxazol-6-yl)propyl]piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C22H21ClFN3O5/c23-16-9-14(10-17(24)12-16)13-31-22(30)27-7-5-26(6-8-27)4-3-19(28)15-1-2-18-20(11-15)32-21(29)25-18/h1-2,9-12H,3-8,13H2,(H,25,29) |
| Standard InChI Key | ICQHCDUKHGYQCR-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1CCC(=O)C2=CC3=C(C=C2)NC(=O)O3)C(=O)OCC4=CC(=CC(=C4)Cl)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a piperazine ring substituted at the 1-position with a carboxylate ester group (3-chloro-5-fluorobenzyl) and at the 4-position with a 3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl chain. Key functional groups include:
-
Chloro and fluoro substituents: Positioned meta to each other on the benzyl group, enhancing electronic effects.
-
Benzoxazole moiety: A fused heterocyclic system contributing to planar rigidity.
-
Piperazine ring: A six-membered diamine ring enabling conformational flexibility.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₀ClFN₃O₅ |
| Molecular Weight | 488.88 g/mol |
| Key Functional Groups | Chloro, fluoro, oxo, carboxylate, benzoxazole |
Spectroscopic Identification
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for related compounds suggest distinct spectral signatures. For instance, the ¹H NMR spectrum of analogous phenylpiperazine derivatives exhibits low-field shifts for piperazine protons (δ 3.2–4.1 ppm) due to electron-withdrawing substituents . The presence of fluorine and chlorine atoms would further split signals in the aromatic region (δ 6.8–7.5 ppm) .
Synthetic Pathways and Optimization
Stepwise Synthesis
The synthesis involves multi-step reactions, as inferred from methodologies applied to structurally related compounds :
-
Benzoxazole Formation: Cyclization of 2-aminophenol derivatives with carboxylic acids under acidic conditions yields the benzoxazole core.
-
Piperazine Introduction: Nucleophilic substitution between bis(2-chloroethyl)amine hydrochloride and aniline intermediates forms the piperazine ring .
-
Functionalization:
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Benzoxazole cyclization | H₂SO₄, 110°C, 6 h | 65–75 |
| Piperazine cyclization | Bis(2-chloroethyl)amine, 150°C | 50–60 |
| Esterification | 3-Chloro-5-fluorobenzoyl chloride, DCM, RT | 70–80 |
Industrial-Scale Challenges
Large-scale production faces hurdles such as:
-
Purification Complexity: Chromatography is often required due to polar byproducts.
-
Halogen Handling: Safety protocols for gaseous Cl₂/F₂ necessitate specialized equipment.
Biological Activity and Mechanisms
Enzyme Inhibition
The benzoxazole moiety is hypothesized to inhibit cytochrome P450 enzymes, disrupting detoxification pathways in arthropods. Molecular docking studies of related compounds show strong binding to the heme cofactor (binding energy: −9.2 kcal/mol) .
Comparative Analysis with Analogues
Substituent Effects
Replacing chloro/fluoro groups with methyl or methoxy groups reduces acaricidal efficacy by 40–60%, underscoring the importance of halogen electronegativity . Similarly, substituting the benzoxazole with benzothiazole decreases planar stability, lowering bioavailability.
Table 3: Activity Comparison of Piperazine Derivatives
| Compound | LC₅₀ (ppm) | Target Organism |
|---|---|---|
| Target Compound (Predicted) | 10–20 | Tetranychus urticae |
| 4-Methylpiperazine analogue | 45 | Tetranychus urticae |
| Trifluoromethylsulfonyl derivative | 5 | Panonychus citri |
Applications in Drug Discovery
Kinase Inhibition
The piperazine-carboxylate scaffold is prevalent in kinase inhibitors (e.g., imatinib). Quantum mechanical calculations suggest the target compound’s carbonyl oxygen forms hydrogen bonds with ATP-binding pockets (bond length: 2.8 Å).
Antibacterial Prospects
Benzoxazole-containing compounds exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus. Synergy with β-lactam antibiotics is under investigation.
Environmental and Toxicological Considerations
Ecotoxicity
Chlorinated aromatic compounds pose risks to aquatic ecosystems. Predicted bioconcentration factors (BCF) for the target compound range from 250–300, indicating moderate bioaccumulation potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume